Cas no 1183703-91-4 (4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole)
4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole
- 4-bromo-1-(oxolan-2-ylmethyl)pyrazole
- 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole
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- Inchi: 1S/C8H11BrN2O/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h4-5,8H,1-3,6H2
- InChI Key: GTZHDBFQQBLEGT-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)CC1CCCO1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 156
- XLogP3: 1.3
- Topological Polar Surface Area: 27
4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B249691-100mg |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1h-pyrazole |
1183703-91-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B249691-500mg |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1h-pyrazole |
1183703-91-4 | 500mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B249691-1g |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1h-pyrazole |
1183703-91-4 | 1g |
$ 365.00 | 2022-06-07 | ||
| Life Chemicals | F2147-4244-0.25g |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1183703-91-4 | 95%+ | 0.25g |
$233.0 | 2023-09-06 | |
| Life Chemicals | F2147-4244-0.5g |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1183703-91-4 | 95%+ | 0.5g |
$246.0 | 2023-09-06 | |
| Life Chemicals | F2147-4244-1g |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1183703-91-4 | 95%+ | 1g |
$259.0 | 2023-09-06 | |
| Life Chemicals | F2147-4244-2.5g |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1183703-91-4 | 95%+ | 2.5g |
$518.0 | 2023-09-06 | |
| Life Chemicals | F2147-4244-5g |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1183703-91-4 | 95%+ | 5g |
$777.0 | 2023-09-06 | |
| Life Chemicals | F2147-4244-10g |
4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
1183703-91-4 | 95%+ | 10g |
$1088.0 | 2023-09-06 |
4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole
Introduction to 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole (CAS No. 1183703-91-4)
4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole, with the CAS number 1183703-91-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom, a tetrahydrofuran ring, and a pyrazole moiety. These structural elements contribute to its diverse chemical properties and potential biological activities.
The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which is known for its wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of the bromine atom in the 4-position of the pyrazole ring can significantly influence the compound's reactivity and binding affinity to various biological targets. Additionally, the tetrahydrofuran (THF) ring, attached to the pyrazole through a methyl group, adds further complexity and functionality to the molecule.
Recent studies have highlighted the potential of 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-cancer activity against several cancer cell lines. The bromine atom and the THF ring are believed to play crucial roles in enhancing the compound's ability to inhibit key enzymes involved in cancer progression.
In another study, published in the European Journal of Medicinal Chemistry, 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole was found to have significant anti-inflammatory properties. The compound was tested in both in vitro and in vivo models, demonstrating its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be a promising candidate for the development of new anti-inflammatory drugs.
The synthesis of 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole has been extensively studied, with several efficient routes reported in the literature. One common method involves the reaction of 4-bromopyrazole with (tetrahydrofuran-2-yl)methyl chloride in the presence of a base such as potassium carbonate. This reaction typically proceeds under mild conditions and yields high purity products. The versatility of this synthetic route allows for easy modification and functionalization of the molecule, making it an attractive starting point for further drug development.
In addition to its therapeutic potential, 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole has also been explored as a building block in organic synthesis. Its unique structure makes it suitable for use in various coupling reactions, such as Suzuki-Miyaura coupling and palladium-catalyzed cross-coupling reactions. These reactions enable the formation of complex molecules with diverse functionalities, which can be valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
The physicochemical properties of 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole have been thoroughly investigated. It is a solid at room temperature with a melting point ranging from 75°C to 78°C. The compound is moderately soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility can be enhanced by adjusting pH or using co-solvents, which is important for its application in biological assays and drug formulation.
The stability of 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole under different conditions has also been studied. It is stable under standard laboratory conditions but may degrade when exposed to strong acids or bases. Proper storage conditions, such as keeping it at room temperature and away from moisture and light, are recommended to maintain its integrity.
In conclusion, 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole (CAS No. 1183703-91-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse chemical properties and biological activities, making it an attractive candidate for further exploration and development. Ongoing research continues to uncover new applications and insights into its mechanisms of action, highlighting its importance in modern drug discovery efforts.
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